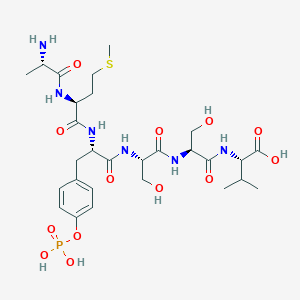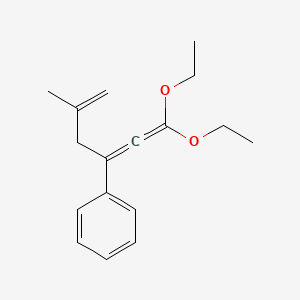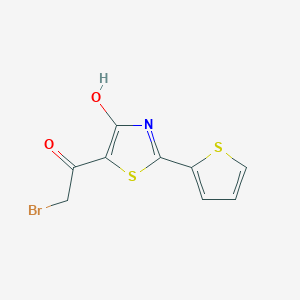![molecular formula C18H16N2O6 B14199141 2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione CAS No. 848589-67-3](/img/structure/B14199141.png)
2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features an isoindole core with a methoxy-nitrophenoxypropyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione typically involves a multi-step process. One common route includes the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . The methoxy-nitrophenoxypropyl group can be introduced through nucleophilic substitution reactions, often using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Methoxy group oxidation can yield methoxybenzoic acid derivatives.
Reduction: Nitro group reduction results in the formation of corresponding aniline derivatives.
Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic ring, depending on the reagents used.
Applications De Recherche Scientifique
2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound’s isoindole core can interact with various enzymes and receptors, modulating their activity. The methoxy and nitro groups can further influence the compound’s binding affinity and specificity, affecting its overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-isoindoline-1,3-diones: These compounds share the isoindoline-1,3-dione core and exhibit similar reactivity and applications.
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan derivatives have similar aromatic structures and biological activities.
Uniqueness
2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methoxy and nitro groups with the isoindole core makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
848589-67-3 |
|---|---|
Formule moléculaire |
C18H16N2O6 |
Poids moléculaire |
356.3 g/mol |
Nom IUPAC |
2-[3-(4-methoxy-2-nitrophenoxy)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O6/c1-25-12-7-8-16(15(11-12)20(23)24)26-10-4-9-19-17(21)13-5-2-3-6-14(13)18(19)22/h2-3,5-8,11H,4,9-10H2,1H3 |
Clé InChI |
ZTYRVDZQWLRYDA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


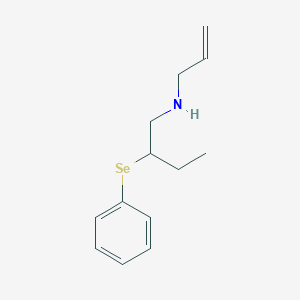
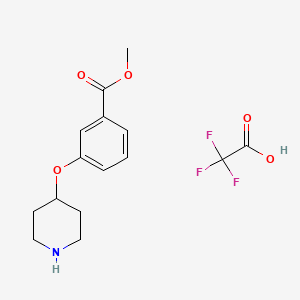
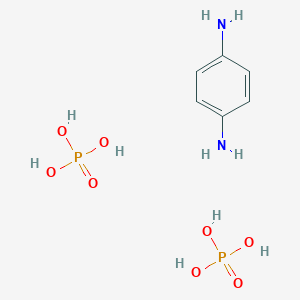
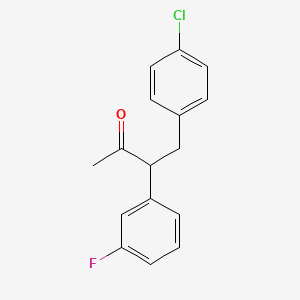

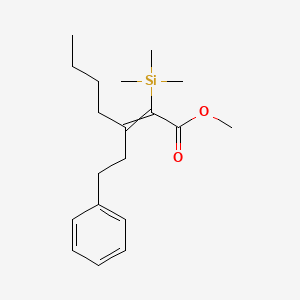
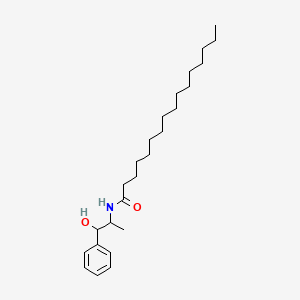
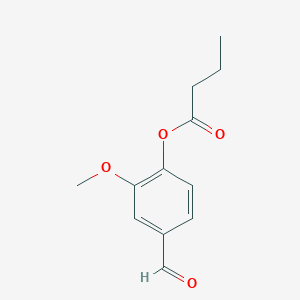
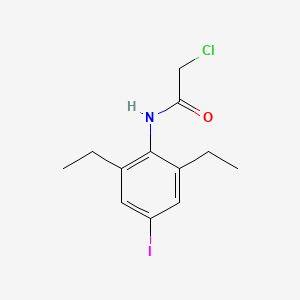

![5-Phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14199149.png)
